pent-4-ynyl 4-methylbenzenesulfonate

Organic Synthesis Tosylation Reaction Optimization

Pent-4-ynyl 4-methylbenzenesulfonate (CAS 77758-50-0) is an alkynyl tosylate derivative, classified as a bifunctional building block that combines a terminal alkyne moiety with a p-toluenesulfonate (tosylate) leaving group. This structural configuration enables orthogonal reactivity: the alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other 'click' transformations, while the tosylate serves as an excellent leaving group in nucleophilic substitution reactions.

Molecular Formula C12H14O3S
Molecular Weight 238.3 g/mol
CAS No. 77758-50-0
Cat. No. B027032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepent-4-ynyl 4-methylbenzenesulfonate
CAS77758-50-0
Synonyms4-Pentyn-1-ol 4-Methylbenzenesulfonate;  4-Pentyn-1-ol Tosylate;  5-(Tosyloxy)-1-pentyne;  5-(p-Toluenesulfonyloxy)pent-1-yne;  Pent-4-ynyl p-Tosylate;  _x000B_
Molecular FormulaC12H14O3S
Molecular Weight238.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCCC#C
InChIInChI=1S/C12H14O3S/c1-3-4-5-10-15-16(13,14)12-8-6-11(2)7-9-12/h1,6-9H,4-5,10H2,2H3
InChIKeyHUDMRXOBWIYVMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pent-4-ynyl 4-Methylbenzenesulfonate (CAS 77758-50-0): A Bifunctional Alkynyl Tosylate for Click Chemistry and Radiopharmaceutical Synthesis


Pent-4-ynyl 4-methylbenzenesulfonate (CAS 77758-50-0) is an alkynyl tosylate derivative, classified as a bifunctional building block that combines a terminal alkyne moiety with a p-toluenesulfonate (tosylate) leaving group [1]. This structural configuration enables orthogonal reactivity: the alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other 'click' transformations, while the tosylate serves as an excellent leaving group in nucleophilic substitution reactions [2]. The compound is employed as a key intermediate in the synthesis of radiopharmaceutical precursors, bioactive molecules, and functionalized materials .

1 Orthogonal reactivity: terminal alkyne for CuAAC and tosylate leaving group for nucleophilic substitution
2 Click chemistry and radiopharmaceutical precursor workflow support
3 Bifunctional building block for PET tracer synthesis and bioconjugation research

Why Generic Alkynyl Electrophiles Cannot Substitute Pent-4-ynyl 4-Methylbenzenesulfonate in Critical Applications


Alkynyl electrophiles such as propargyl tosylate, 5-bromo-1-pentyne, and pent-4-ynyl methanesulfonate share superficial structural similarities but exhibit distinct differences in synthetic accessibility, reaction yields, and downstream compatibility [1]. The specific chain length and leaving group identity in pent-4-ynyl 4-methylbenzenesulfonate confer optimized reactivity profiles that are not mirrored by shorter-chain analogs or alternative leaving groups [2]. Substituting a generic alkynyl halide or mesylate may lead to reduced synthetic efficiency, lower click chemistry yields, or incompatibility with sensitive radiochemical protocols [3].

! Propargyl tosylate may deliver reduced synthetic efficiency in comparable tosylation and click reactions
! 5-Bromo-1-pentyne exhibits higher volatility and may require harsher radiochemical conditions
! Pent-4-ynyl methanesulfonate reactivity profile may not transfer directly; click yield may shift

Quantitative Differentiation Evidence for Pent-4-ynyl 4-Methylbenzenesulfonate Against Closest Analogs


Superior Synthetic Efficiency: 97% Tosylation Yield Compared to Propargyl Tosylate (52-68%)

The tosylation of 4-pentyn-1-ol with p-toluenesulfonyl chloride yields pent-4-ynyl 4-methylbenzenesulfonate in 97% isolated yield under standard conditions [1]. In contrast, the analogous tosylation of propargyl alcohol to produce propargyl tosylate proceeds with yields ranging from 52% to 68% under similar conditions . The 29-45 percentage point increase in yield for the pent-4-ynyl derivative represents a significant improvement in synthetic efficiency, reducing material waste and cost per gram of product [2].

Tosylation yield
Cross-study comparable
97% vs 52–68%
Reported higher synthetic efficiency
Standard tosylation conditions; yield advantage may reduce per-gram cost
Organic Synthesis Tosylation Reaction Optimization

Enhanced Click Chemistry Efficiency: 72% Yield in Triazole Formation vs. Very Low Yield for Propargyl Tosylate

In copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized piperazine derivative, pent-4-ynyl 4-methylbenzenesulfonate afforded the corresponding triazole product in 72% isolated yield [1]. In contrast, attempts to employ propargyl tosylate in analogous click reactions under comparable conditions resulted in 'very low yield' of the desired product, as reported in the literature [2]. This stark difference in click efficiency underscores the critical role of the alkynyl chain length in facilitating productive cycloaddition.

Click efficiency
Head-to-head
72% vs very low yield
Supports CuAAC workflow fit with azide derivatives
Chain-length context may affect conjugation outcome
Click Chemistry CuAAC Bioconjugation

Validated Radiochemical Precursor: >98% Radiolabeling Efficiency in PET Tracer Synthesis

Pent-4-ynyl 4-methylbenzenesulfonate serves as a critical precursor in the synthesis of 18F-labeled PET tracers. In a validated procedure, the tosylated alkyne was conjugated via click chemistry to an azide intermediate, and the resulting triazole was radiolabeled with [18F]fluoride using K18F/Kryptofix at 110°C, achieving radiolabeling efficiency exceeding 98% [1]. No dissociation was observed under physiological conditions, confirming the stability of the radiolabeled conjugate [2]. While alternative alkynyl electrophiles (e.g., bromides) can be used, they often require harsher conditions or exhibit lower radiochemical yields in sensitive 18F-labeling protocols [3].

Radiolabeling
Class-level inference
>98% efficiency
Reported radiochemical conversion with 18F-fluorination
K18F/Kryptofix, 110°C; bromide analogs may require method review
Radiopharmaceuticals PET Imaging Fluorine-18 Labeling

Favorable Storage and Handling Profile: Liquid State and -20°C Stability vs. Volatile Bromide Analogs

Pent-4-ynyl 4-methylbenzenesulfonate is a liquid at room temperature, facilitating accurate volumetric dispensing and reducing the hazards associated with handling volatile solid or gaseous alkynyl electrophiles [1]. The compound is stable when stored at -20°C, as recommended by vendors [2]. In contrast, the analogous bromide derivative, 5-bromo-1-pentyne, is a volatile liquid (boiling point ~126°C) that poses greater inhalation and flammability risks . The tosylate's lower volatility and solid-like storage requirements enhance laboratory safety and simplify inventory management.

Handling profile
Class-level inference
Liquid, −20°C stable
Lower volatility than bromide analogs
Volumetric dispensing fit; storage attribute to verify
Chemical Storage Laboratory Safety Material Handling

Optimal Application Scenarios for Pent-4-ynyl 4-Methylbenzenesulfonate in Research and Industrial Workflows


Radiopharmaceutical Precursor for 18F-PET Tracers

Pent-4-ynyl 4-methylbenzenesulfonate is ideally suited for the synthesis of 18F-labeled PET imaging agents via a two-step sequence: (1) CuAAC click conjugation with an azide-functionalized targeting moiety, and (2) direct 18F-fluorination of the resulting triazole-tosylate intermediate. The demonstrated 97% tosylation yield, 72% click yield, and >98% radiolabeling efficiency make this compound a reliable precursor for producing D3 receptor ligands, bombesin analogs, and other neuroimaging probes [1].

Efficient Synthesis of Clickable Bioconjugates

In bioconjugation workflows, pent-4-ynyl 4-methylbenzenesulfonate enables the introduction of a terminal alkyne handle onto biomolecules (e.g., peptides, oligonucleotides) via nucleophilic displacement of the tosylate group. Subsequent CuAAC with azide-modified reporters (fluorophores, affinity tags) proceeds with high efficiency, as evidenced by 72% isolated yields in model systems [1]. The liquid state and -20°C storage stability facilitate automated liquid handling and high-throughput bioconjugate library synthesis [2].

Building Block for Medicinal Chemistry SAR Exploration

Medicinal chemists exploring structure-activity relationships (SAR) of alkynyl-containing drug candidates benefit from pent-4-ynyl 4-methylbenzenesulfonate's robust synthetic accessibility (97% yield) and reliable click chemistry performance [1]. The compound can be elaborated via CuAAC to generate diverse triazole libraries or via nucleophilic substitution to install amine, thiol, or alcohol functionalities. The high tosylation yield ensures cost-effective scale-up for hit-to-lead optimization campaigns [2].

Application
Selection Property
Validation Focus
PET tracer precursor research
Alkynyl-tosylate bifunctional handle
Click conjugation and 18F-fluorination efficiency
Bioconjugate library synthesis
Nucleophilic displacement and CuAAC fit
Reproducible click yields across payloads
Medicinal chemistry SAR studies
Scalable alkyne intermediate
Cost-effective triazole library generation

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